molecular formula C6H8BrNOS B13296568 (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol

(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B13296568
M. Wt: 222.11 g/mol
InChI Key: FQBFUFJLOZRNDZ-RXMQYKEDSA-N
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Description

(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.

    Amination: The brominated thiophene undergoes a nucleophilic substitution reaction with an appropriate amine, such as ®-2-aminoethanol, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF), followed by reduction to form an amine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1R)-2-Amino-1-(4-fluorothiophen-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    (1R)-2-Amino-1-(4-methylthiophen-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

(1R)-2-amino-1-(4-bromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1

InChI Key

FQBFUFJLOZRNDZ-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1Br)[C@@H](CN)O

Canonical SMILES

C1=C(SC=C1Br)C(CN)O

Origin of Product

United States

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